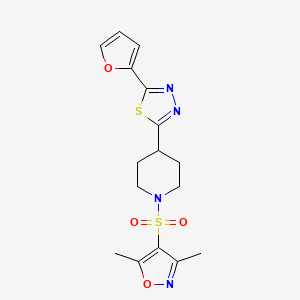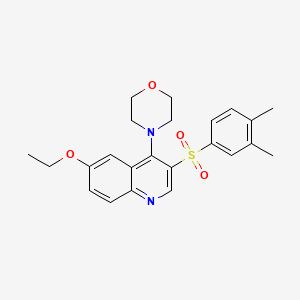![molecular formula C10H14FNO B2650775 {[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine CAS No. 1538322-92-7](/img/structure/B2650775.png)
{[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(2-Fluoroethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
{[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of {[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can form hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-(2-Methoxyethoxy)phenyl]methyl}(methyl)amine
- {[3-(2-Ethoxyethoxy)phenyl]methyl}(methyl)amine
- {[3-(2-Chloroethoxy)phenyl]methyl}(methyl)amine
Uniqueness
{[3-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the presence of the fluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities or material properties.
Properties
IUPAC Name |
1-[3-(2-fluoroethoxy)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-8-9-3-2-4-10(7-9)13-6-5-11/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXBOZGYKCGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)

![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2650700.png)

![N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2650704.png)



![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)




